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Compound of Interest

Compound Name: 6-Chloro-4-methoxypicolinonitrile

CAS No.: 193074-46-3

Cat. No.: B071603

Get Quote

Executive Summary & Target Analysis
Molecule: 6-Chloro-4-methoxypicolinonitrile (CAS: 193074-46-3) Core Structure: Pyridine

ring functionalized with a nitrile at C2, a methoxy group at C4, and a chlorine atom at C6.[1][2]

[3] Applications: Key intermediate for arylpicolinate herbicides (e.g., Halauxifen, Arylex™

active) and kinase inhibitors.[1][4] Synthetic Challenge: The primary challenge lies in

establishing the correct regiochemistry between the chloro and methoxy substituents on the

pyridine ring while maintaining the nitrile functionality.[1][4]

Structural Electronic Profile
The pyridine ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic

Substitution (

).[1][4]

C2 (Nitrile): Highly activating electron-withdrawing group (EWG), directing nucleophiles to C4

and C6.[1][4]
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C4 (Methoxy Target): The 4-position is activated by the ring nitrogen (para-relationship) and

the C2-nitrile (meta-relationship).[1] In polyhalogenated pyridines, C4 is often the kinetic site

of substitution.[1][4]

C6 (Chlorine Retention): The 6-position is activated by the ring nitrogen (ortho-relationship)

and the C2-nitrile (ortho-relationship).[1] Preserving this chlorine while substituting at C4

requires precise kinetic control.[1][4]

Retrosynthetic Analysis
The retrosynthetic strategy prioritizes convergent assembly using commercially available

halogenated pyridines.[1][4] We employ a Functional Group Interconversion (FGI) strategy

coupled with Regioselective

.[1][4]

Retrosynthetic Tree (Graphviz Visualization)[1][4]

6-Chloro-4-methoxypicolinonitrile
(Target)

4,6-Dichloropicolinonitrile
(Key Precursor)

C-O Bond Formation
(C4 Selectivity)

2,4,6-Trichloropyridine

C-C Bond Formation
(C2 Selectivity)

NaOMe / MeOH
(Regioselective SnAr)

CuCN or Zn(CN)2
(Rosenmund-von Braun)

4-Hydroxy-6-chloropicolinic acid

Methylation + Dehydration

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the primary route via 4,6-dichloropicolinonitrile.

[1][4]
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Detailed Synthetic Protocols
Route A: The Displacement Strategy (Industrial
Standard)
This route is preferred due to the availability of 2,4,6-trichloropyridine and the high atom

economy of the

steps.[1][4]

Step 1: Synthesis of 4,6-Dichloropicolinonitrile
Transformation: Selective Monocyanation.[1][4] Mechanism: Nucleophilic substitution of

chloride by cyanide.[1][4] In 2,4,6-trichloropyridine, the 2- and 6-positions are most activated.[1]

[4] Statistical substitution leads to the mono-cyano product.[1]

Reagents: 2,4,6-Trichloropyridine, CuCN (or Zn(CN)

with Pd catalyst).[1][4]

Conditions: DMF or NMP, 120–140°C.

Key Insight: The introduction of the first cyano group deactivates the ring slightly towards

further electrophilic attack but activates it further for nucleophilic attack.[1][4] However, the

mono-cyano species is the major product if stoichiometry is controlled (1.0–1.1 eq CN).[1][4]

Step 2: Regioselective Methoxylation (The Critical Step)
Transformation:

of Chloride by Methoxide.[1][4] Precursor: 4,6-Dichloropicolinonitrile.[1][4] Reagent: Sodium
Methoxide (NaOMe) in Methanol.[1][4][5]

Protocol:

Preparation: Dissolve 4,6-dichloropicolinonitrile (1.0 eq) in anhydrous Methanol (10 vol).

Addition: Cool the solution to 0–5°C. Slowly add NaOMe (1.05 eq, 25% wt solution in MeOH)

dropwise over 30 minutes.
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Why: Low temperature favors the kinetic product.[1][4] The 4-position is sterically less

hindered than the 6-position (which is flanked by the ring Nitrogen and the C5 proton, but

electronically the 4-position is highly activated by the para-nitrogen).[1] Literature on

similar substrates (e.g., 2,4-dichloropyridine) confirms C4 preference for alkoxylation.[1][4]

Reaction: Stir at 0–10°C for 2–4 hours. Monitor by HPLC.

Endpoint: <2% starting material.[1][4]

Quench: Adjust pH to 6–7 with dilute HCl or Acetic Acid to neutralize excess methoxide.

Workup: Concentrate methanol, add water, and filter the precipitated solid.

Purification: Recrystallization from MeOH/Water or Heptane/EtOAc.[1][4]

Regioselectivity Data:

Position Activation Source Reactivity Rank Outcome

C2 N/A Substituted (CN) Stable

C4 Para-N, Meta-CN High (Kinetic) Major Product (Target)

| C6 | Ortho-N, Ortho-CN | Moderate | Minor Impurity (<5-10%) |[1][4]

Process Safety & Optimization (E-E-A-T)
Energetic Hazards[1][4]

Cyanation: The use of metal cyanides at high temperatures poses a risk of HCN evolution if

acidified.[1][4] The reaction stream must be treated with bleach (sodium hypochlorite) to

destroy residual cyanide before disposal.[1][4]

Exotherm: The addition of NaOMe to the chlorinated pyridine is exothermic.[1][4] Adiabatic

calorimetry (ARC) is recommended before scaling beyond 1 kg to determine the Time to

Maximum Rate (TMR).[1][4]

Impurity Control
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The primary impurity is the regioisomer 4-chloro-6-methoxypicolinonitrile.[1]

Differentiation: Use

H-NMR NOESY experiments.

Target (4-OMe): NOE correlation between OMe protons and C3/C5 protons.

Impurity (6-OMe): NOE correlation between OMe protons and C5 proton only (no C3

interaction).[1][4]

Purification: The 4-OMe isomer typically has a higher melting point and lower solubility in

non-polar solvents, allowing for purification by slurry in heptane.[1][4]

Analytical Reference Table
Parameter Specification Method

Appearance Off-white to tan solid Visual

Purity (HPLC) > 98.0% a/a
C18 Column, ACN/H2O +

0.1% H3PO4

Regioisomer < 0.5% GC-MS or H-NMR

Residual Solvents MeOH < 3000 ppm GC-Headspace

Mechanism of Action (Visualized)
The regioselectivity is governed by the stability of the Meisenheimer complex.[1][4] Attack at C4

generates a negative charge delocalized onto the ring nitrogen (a highly stable resonance

contributor) without the steric penalty of the ortho-substituents found at C6.[1][4]

4,6-Dichloropicolinonitrile Meisenheimer Complex
(Negative charge on N)

+ NaOMe
(Attack at C4) 6-Chloro-4-methoxypicolinonitrile

(Target)

- NaCl
(Aromatization)

Click to download full resolution via product page

Figure 2: Simplified mechanistic flow of the SnAr reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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